2-Anthracenecarboxamide, 3-hydroxy-N-phenyl-
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Overview
Description
2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- is a compound that belongs to the class of anthracene derivatives Anthracene derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- typically involves the amidation of 2-anthracenecarboxylic acid with an appropriate amine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) for bromination or nitrating agents like HNO₃ (nitric acid) for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would produce an amine .
Scientific Research Applications
2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of the compound. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides: These compounds share structural similarities and have been studied for their antimicrobial properties.
2-Anthracenecarboxylic acid: The parent compound from which 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- is derived.
Uniqueness
2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- is unique due to the presence of both hydroxyl and amide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.
Properties
CAS No. |
102327-01-5 |
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Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-hydroxy-N-phenylanthracene-2-carboxamide |
InChI |
InChI=1S/C21H15NO2/c23-20-13-17-11-15-7-5-4-6-14(15)10-16(17)12-19(20)21(24)22-18-8-2-1-3-9-18/h1-13,23H,(H,22,24) |
InChI Key |
LQZJRPBDZCPBEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2O |
Origin of Product |
United States |
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